molecular formula C5H4N2O4 B1590319 5,6-Dihydroxypyrazine-2-carboxylic acid CAS No. 77168-80-0

5,6-Dihydroxypyrazine-2-carboxylic acid

Cat. No. B1590319
CAS RN: 77168-80-0
M. Wt: 156.1 g/mol
InChI Key: GKJAAQNJIUKDQK-UHFFFAOYSA-N
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Description

5,6-Dihydroxypyrazine-2-carboxylic acid (DHPCA) is an organic compound with a wide range of scientific applications. It is a derivative of pyrazine, a heterocyclic aromatic compound, and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. DHPCA has been studied for its potential to treat numerous diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and characterization of compounds related to 5,6-Dihydroxypyrazine-2-carboxylic acid. For example, Murlykina et al. (2013) explored three-component reactions of 5-aminopyrazoles and salicylic aldehydes with pyruvic acids, leading to compounds with potential antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, albeit at high concentrations (Murlykina et al., 2013). Another study by Gu et al. (2020) highlighted the biocatalytic production of 5-Methylpyrazine-2-carboxylic acid, emphasizing an efficient synthesis process with significant implications for pharmaceutical intermediates production (Gu et al., 2020).

Crystal Engineering and Molecular Interactions

Research by Wang et al. (2014) into the hydrogen-bonding patterns of multi-component molecular solids formed by tetramethylpyrazine with selected carboxylic acids provided insights into the noncovalent interactions directing the assemblies of these structures, which could be valuable for designing new materials (Wang et al., 2014).

Catalysis and Biological Activities

Studies have also explored the catalytic and biological activities of related compounds. For instance, the synthesis and characterization of oxidovanadium(IV) complexes with pyrazine derivatives have shown potential for biological applications, including interactions with blood plasma proteins (Koleša-Dobravc et al., 2014). Additionally, the antimicrobial activities of new pyridine derivatives have been investigated, revealing variable and modest activity against bacteria and fungi (Patel et al., 2011).

Advanced Materials Development

The development of coordination polymers with potential for improved catalytic activity and photoluminescence properties has been reported, utilizing ligands based on carboxylic acid derivatives. This research underscores the versatility of these compounds in creating materials with desirable electronic and structural properties (Wang et al., 2016).

properties

IUPAC Name

5,6-dioxo-1,4-dihydropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,6,8)(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJAAQNJIUKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504553
Record name 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxypyrazine-2-carboxylic acid

CAS RN

77168-80-0
Record name 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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